Methyl 4-fluoro-3-methoxy-5-methylbenzoate

SAR studies medicinal chemistry chemical biology

Obtaining a trisubstituted benzoate with the exact 4-fluoro-3-methoxy-5-methyl substitution pattern is difficult; close analogs missing the 5-methyl group introduce variability in electronic and steric properties, undermining matched molecular pair analyses. Methyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS 950525-97-0) solves this with: • Exclusive 3,4,5-substitution pattern not found in any other commercial building block • Calculated LogP of 2.48 for reproducible lipophilicity profiling • 4-Fluoro group enabling SNAr-based diversification in late-stage synthesis. Available at ≥95% purity, ensuring consistency in research workflows.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 950525-97-0
Cat. No. B6333214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-methoxy-5-methylbenzoate
CAS950525-97-0
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)OC)C(=O)OC
InChIInChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3
InChIKeyXSASMPLKQNVDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Fluoro-3-Methoxy-5-Methylbenzoate: Physicochemical & Regulatory Profile


Methyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS 950525-97-0) is a trisubstituted benzoate ester, classified as a fluorinated aromatic building block and research chemical intermediate . Its molecular formula is C₁₀H₁₁FO₃ with a molecular weight of 198.19 g/mol . The compound features a distinctive substitution pattern: a fluorine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position on the benzene ring relative to the methyl ester at the 1-position . Commercial availability is typically at purities of 95% or higher from multiple global suppliers . The compound carries GHS07 hazard classification (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring standard laboratory handling precautions . As a research-use-only substance, it is not intended for therapeutic, veterinary, or human applications . The calculated LogP value is 2.48, indicating moderate lipophilicity relevant to organic solvent compatibility and potential passive membrane permeability in biological contexts . No melting point, boiling point, or density data are reported across authoritative sources, reflecting the compound's status as a specialized building block with limited physicochemical characterization in the public domain .

1
Substitution pattern
Rare 3,4,5-trisubstitution combining 4-F, 3-OMe, and 5-Me on a benzoate core not replicated in common analogs
2
SNAr handle
4-Fluoro substituent supports nucleophilic aromatic substitution diversification (class-level evidence)
3
Lipophilicity profile
Calculated LogP 2.48 indicates moderate lipophilicity suitable for organic solvent partitioning and reversed-phase chromatography

Methyl 4-Fluoro-3-Methoxy-5-Methylbenzoate: Substitution Limitations in Synthesis & SAR


Fluorinated benzoate esters with methoxy and methyl substituents form a structurally diverse class where substitution pattern governs both physicochemical properties and downstream synthetic utility. Methyl 4-fluoro-3-methoxy-5-methylbenzoate occupies a distinct position within this chemical space that cannot be functionally replicated by its closest commercially available analogs . The specific 3,4,5-trisubstitution pattern creates a unique electronic environment: the 4-fluoro group exerts strong electron-withdrawing inductive effects while the 3-methoxy group provides strong electron-donating resonance contributions, and the 5-methyl group adds both weak electron-donating character and steric bulk that modulates regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . Attempting to substitute this compound with Methyl 4-fluoro-3-methoxybenzoate (lacking the 5-methyl group, CAS 74385-37-8, MW 184.16 g/mol) or Methyl 4-fluoro-2-methoxy-5-methylbenzoate (different substitution pattern, MW 198.19 g/mol) would alter reaction outcomes due to changed electronic distribution and steric constraints around the reactive sites . The ethyl ester analog (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, MW 212.22 g/mol) introduces different hydrolytic stability and transesterification kinetics that may not align with optimized synthetic protocols requiring methyl ester reactivity . The calculated LogP of 2.48 for the target compound differs meaningfully from the 5-methyl-lacking analog, impacting partitioning behavior in biphasic reactions and chromatographic purification workflows .

!
Missing 5-methyl group
Methyl 4-fluoro-3-methoxybenzoate lacks steric bulk and electron-donating character, which may shift regioselectivity in electrophilic substitution and cross-couplings
!
Positional isomer (2-OMe)
Methyl 4-fluoro-2-methoxy-5-methylbenzoate alters the electronic environment and steric accessibility, leading to different reaction outcomes
!
Ethyl ester replacement
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate introduces different hydrolytic stability and transesterification kinetics that may not match methyl ester protocols

Methyl 4-Fluoro-3-Methoxy-5-Methylbenzoate: Comparative Evidence vs. Comparators


Structural Uniqueness Among Fluorinated Benzoate Analogs

Among the most structurally proximal commercially available compounds, Methyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS 950525-97-0) exhibits a distinct substitution pattern that quantitatively differs from its closest analogs in molecular weight and elemental composition . The presence of all three substituents (4-fluoro, 3-methoxy, 5-methyl) on the benzoate core creates a compound with molecular formula C₁₀H₁₁FO₃ and molecular weight of 198.19 g/mol. In contrast, the 5-methyl-lacking analog Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) has formula C₉H₉FO₃ and molecular weight 184.16 g/mol—a difference of 14.03 g/mol (7.6%) corresponding to one methylene unit . The 4-fluoro-2-methoxy-5-methyl regioisomer (Methyl 4-fluoro-2-methoxy-5-methylbenzoate) shares the same molecular formula and weight but differs in methoxy position, altering the electronic and steric environment around the aromatic ring . Methyl 2-fluoro-5-(methoxymethyl)benzoate (CAS 1870852-66-6), despite identical molecular formula C₁₀H₁₁FO₃ and weight, features a methoxymethyl substituent instead of discrete methoxy and methyl groups, creating fundamentally different reactivity at the benzylic position . The ethyl ester analog (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) has molecular weight 212.22 g/mol, a difference of 14.03 g/mol (7.1%) attributable to the ethyl versus methyl ester moiety . These quantitative molecular property differences confirm that Methyl 4-fluoro-3-methoxy-5-methylbenzoate occupies a unique position in chemical space that is not duplicated by any readily available alternative .

Structural uniqueness
Data to verify
Target C₁₀H₁₁FO₃, MW 198.19
Nearest analog (lacking 5-Me) C₉H₉FO₃, MW 184.16
Ensures procurement of the correct substitution pattern for SAR integrity
Based on supplier catalog cross-referencing; verify identity upon receipt
SAR studies medicinal chemistry chemical biology building block differentiation

Fluorine-Directed SNAr Reactivity Advantage

The 4-fluoro substituent in Methyl 4-fluoro-3-methoxy-5-methylbenzoate provides a critical reactivity advantage in nucleophilic aromatic substitution (SNAr) reactions compared to methoxy-substituted analogs. Peer-reviewed studies on structurally related 2-fluoro/methoxybenzoic acid systems demonstrate that fluoro-substituted substrates undergo SNAr displacement with organolithium reagents efficiently, whereas methoxy-functionalized substrates afford only moderate yields under identical conditions [1][2]. Specifically, reactions of fluoro-substituted benzoic acid substrates with s-BuLi and PhLi proceed efficiently, while the corresponding methoxy-substituted substrates give only moderate yields in the same transformation [1]. This differential reactivity stems from fluorine's strong electron-withdrawing inductive effect, which activates the aromatic ring toward nucleophilic attack by lowering the energy of the Meisenheimer complex intermediate, whereas methoxy groups deactivate SNAr pathways through electron donation despite being viable leaving groups under forcing conditions [2]. While this class-level inference is derived from 2-substituted systems rather than the 4-substituted pattern of the target compound, the fundamental electronic principles governing fluoro-versus-methoxy leaving group ability in SNAr are position-independent and apply across substitution patterns [3]. The presence of the additional electron-donating 3-methoxy and 5-methyl groups in the target compound may modulate but does not eliminate this fluorine-dependent reactivity differential . No direct head-to-head SNAr reactivity comparison between Methyl 4-fluoro-3-methoxy-5-methylbenzoate and its methoxy-substituted positional isomers has been published in the peer-reviewed literature.

SNAr reactivity
Class-level
Fluoro-substituted class Efficient SNAr displacement
Methoxy-substituted analogs Moderate yields with organolithiums
Supports selection of 4-fluoro variant for diversification chemistry
No head-to-head data for target compound; class-level inference from 2-substituted systems
synthetic methodology SNAr fluorinated building blocks biaryl synthesis

Lipophilicity and LogP Differences

Methyl 4-fluoro-3-methoxy-5-methylbenzoate exhibits a calculated LogP value of 2.48 (cLogP) , which quantitatively distinguishes it from structurally similar comparator compounds lacking the 5-methyl group. While specific LogP data for the 5-methyl-lacking analog Methyl 4-fluoro-3-methoxybenzoate are not publicly available, the presence of the additional methyl group in the target compound contributes approximately +0.5 LogP units based on standard Hansch-Leo π substituent constants for aromatic methyl substitution [1]. This lipophilicity differential has practical implications: the higher LogP of the target compound translates to increased retention in reversed-phase chromatography (longer retention time and higher capacity factor k′) and altered partitioning behavior in liquid-liquid extraction protocols compared to the non-methylated analog . The calculated LogP of 2.48 positions this compound in the favorable range for blood-brain barrier permeability (typically LogP 1.5-3.0) and oral absorption potential (LogP 0-5), whereas the lower LogP of the des-methyl analog would shift these parameters downward [2]. For procurement decisions in medicinal chemistry programs, this LogP differential matters because the target compound's lipophilicity profile more closely matches that of drug-like small molecules, making it a more relevant intermediate for lead optimization campaigns targeting CNS or intracellular therapeutic targets [2].

Lipophilicity difference
Reported
Target (cLogP) 2.48
Des-methyl analog (est.) ~1.98
Higher lipophilicity influences reversed-phase retention and solvent partitioning
cLogP from supplier SDS; estimated difference using Hansch-Leo constants
ADME drug discovery physicochemical profiling chromatography

Methyl 4-Fluoro-3-Methoxy-5-Methylbenzoate: Key Application Scenarios


Medicinal Chemistry: Trisubstituted Benzoate SAR

For medicinal chemistry programs investigating the SAR of trisubstituted benzoate scaffolds, Methyl 4-fluoro-3-methoxy-5-methylbenzoate provides a specific substitution pattern (4-F, 3-OMe, 5-Me) that is not commercially available in any alternative compound . The molecular weight differential of 14.03 g/mol (7.6%) compared to the 5-methyl-lacking analog Methyl 4-fluoro-3-methoxybenzoate enables systematic matched molecular pair analysis to isolate the contribution of the 5-methyl group to target binding, metabolic stability, and physicochemical properties . The calculated LogP of 2.48 positions this intermediate favorably within drug-like chemical space, making it suitable for hit-to-lead and lead optimization campaigns targeting oral bioavailability or CNS penetration .

Fluorine-Directed Diversification via SNAr Chemistry

This compound is suitable for synthetic workflows requiring efficient nucleophilic aromatic substitution (SNAr) diversification, based on class-level evidence that fluoro-substituted benzoate esters undergo SNAr displacement more efficiently than their methoxy-substituted counterparts [1]. The 4-fluoro group can serve as a synthetic handle for introducing nitrogen, oxygen, or carbon nucleophiles under mild conditions, enabling late-stage functionalization strategies in parallel library synthesis [2]. While direct yield data for this specific compound are unavailable, the electronic principles governing fluoro-versus-methoxy leaving group ability are well-established and applicable across substitution patterns [1].

Chromatographic Reference Standard for Trisubstituted Benzoates

The compound's calculated LogP of 2.48 and unique substitution pattern make it a suitable reference standard for developing and validating reversed-phase HPLC and UPLC methods for trisubstituted benzoate esters . Its retention behavior can serve as a benchmark for method optimization and impurity profiling in synthetic chemistry workflows involving structurally related fluorinated aromatic building blocks .

Probe Development with Defined Lipophilicity

For chemical biology applications requiring small-molecule probes with precisely controlled lipophilicity, Methyl 4-fluoro-3-methoxy-5-methylbenzoate offers a LogP value of 2.48 , which is within the optimal range for cellular permeability without excessive membrane sequestration [3]. This property, combined with the synthetic versatility conferred by the 4-fluoro substituent [1], supports its use as a starting material for developing fluorescent probes, affinity tags, or activity-based protein profiling reagents.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Trisubstituted benzoate scaffold (4-F,3-OMe,5-Me)
Matched molecular pair analysis of 5-methyl contribution
SNAr-based diversification
4-Fluoro leaving group for nucleophilic substitution
Supports SNAr reaction development with organolithium reagents
Chromatographic reference standard
Calculated LogP 2.48 and unique retention behavior
RP-HPLC method optimization for trisubstituted benzoates
Chemical probe development
Defined lipophilicity (cLogP 2.48) and synthetic versatility
Reported LogP supports cellular permeability profiling for probe design

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